molecular formula C19H35NO4 B593249 CAY10580 CAS No. 64054-40-6

CAY10580

Cat. No.: B593249
CAS No.: 64054-40-6
M. Wt: 341.5 g/mol
InChI Key: CBWGHEDGUILASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10580, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is a synthetic analog of prostaglandin E2 (PGE2). It is specifically designed to selectively bind to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This compound has significant implications in various fields of scientific research, particularly in understanding the roles of prostaglandins in physiological and pathological processes.

Scientific Research Applications

CAY10580 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the synthesis and reactivity of prostaglandin analogs.

    Biology: Helps in understanding the role of EP4 receptors in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin pathways.

Biochemical Analysis

Biochemical Properties

7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid plays a significant role in biochemical reactions, particularly in the activation of the EP4 receptor, a Gs protein-coupled receptor. This receptor is involved in elevating the second messenger cAMP, which plays important roles in bone formation, resorption, cancer, and atherosclerosis . The compound selectively binds to the EP4 receptor with a Ki value of 35 nM, compared to much higher Ki values for EP1, EP2, and EP3 receptors . This selective binding indicates its potential for targeted therapeutic applications.

Cellular Effects

The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the EP4 receptor by this compound leads to increased cAMP formation, which can affect various downstream signaling pathways . This modulation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid exerts its effects through specific binding interactions with the EP4 receptor. This binding leads to the activation of the Gs protein, which in turn elevates cAMP levels within the cell . The increased cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This cascade of events results in changes in gene expression, enzyme activity, and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, for up to two years

Dosage Effects in Animal Models

The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively activating the EP4 receptor and modulating cAMP levels. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage thresholds and their implications is essential for its safe and effective use.

Metabolic Pathways

7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid is involved in metabolic pathways related to prostaglandin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of prostaglandins, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential impact on various physiological processes and disease states.

Transport and Distribution

The transport and distribution of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10580 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the hydroxyoctyl side chain. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

CAY10580 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted analogs with different functional groups.

Comparison with Similar Compounds

CAY10580 is unique due to its high selectivity for the EP4 receptor compared to other prostaglandin analogs. Similar compounds include:

    Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but less selective.

    Misoprostol: A synthetic prostaglandin E1 analog with broader receptor activity.

    Butaprost: Another synthetic analog with selectivity for the EP2 receptor.

This compound’s specificity for the EP4 receptor makes it a valuable tool in research focused on this particular receptor subtype.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWGHEDGUILASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658096
Record name 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64054-40-6
Record name 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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